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Introduction
3-Methylideneoctane is an unsaturated aliphatic hydrocarbon with the chemical formula

C₉H₁₈. Its structure is characterized by an eight-carbon chain with a methylidene (or exocyclic

methylene) group at the third carbon position. While not as extensively studied as its

endocyclic isomers, 3-methylideneoctane serves as a valuable model for understanding the

synthesis, reactivity, and spectroscopic properties of exocyclic alkenes. These structural motifs

are of interest in organic synthesis, polymer chemistry, and as intermediates in the formation of

more complex molecules. This guide provides a comprehensive overview of 3-
methylideneoctane, focusing on its identification, synthesis, and predicted physicochemical

and spectroscopic properties, given the limited availability of direct experimental data.

Compound Identification and Physicochemical
Properties
The primary identifier for 3-methylideneoctane is its CAS number, which provides a unique

designation in chemical databases.
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Table 1: Compound Identification and Computed Physicochemical Properties

Property Value Source

IUPAC Name 3-methylideneoctane PubChem[1]

Synonyms 3-methyleneoctane PubChem[1]

CAS Number 54393-35-0 PubChem[1]

Molecular Formula C₉H₁₈ PubChem[1]

Molecular Weight 126.24 g/mol PubChem[1]

Canonical SMILES CCCCCC(=C)CC PubChem[1]

InChIKey
SLHFFNUTOSKGQG-

UHFFFAOYSA-N
PubChem[1]

XLogP3 4.5 PubChem[1]

Predicted Boiling Point 140-150 °C (Estimated)

Predicted Density ~0.74 g/cm³ (Estimated)

Note: Due to a lack of extensive experimental data, some physical properties are estimated

based on the structure and comparison with similar C9 alkenes.

Synthesis of 3-Methylideneoctane
The synthesis of exocyclic alkenes like 3-methylideneoctane is most commonly achieved

through olefination reactions of ketones. The Wittig and Peterson olefinations are two of the

most reliable and widely used methods for this transformation.

Wittig Olefination
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus

ylide with an aldehyde or ketone.[2][3][4][5] To synthesize 3-methylideneoctane, the logical

precursor is octan-3-one. The ylide required is methylenetriphenylphosphorane (Ph₃P=CH₂),

which can be generated in situ from methyltriphenylphosphonium bromide and a strong base

like n-butyllithium (n-BuLi).
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Experimental Protocol: Wittig Olefination for 3-Methylideneoctane

Ylide Generation:

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or

THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add one equivalent of n-butyllithium (n-BuLi) solution dropwise with vigorous

stirring. The formation of the orange-red ylide indicates a successful reaction.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional hour.

Olefination Reaction:

Dissolve one equivalent of octan-3-one in anhydrous diethyl ether or THF in a separate

flask.

Cool the ylide solution back to 0 °C and slowly add the octan-3-one solution dropwise.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-24 hours, monitoring by TLC or GC for the disappearance of the ketone.

Workup and Purification:

Quench the reaction by adding a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Transfer the mixture to a separatory funnel and extract with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate

(MgSO₄), and filter.

Concentrate the filtrate under reduced pressure. The crude product will contain

triphenylphosphine oxide as a major byproduct.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b14642105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14642105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the crude product by flash column chromatography on silica gel using a non-polar

eluent (e.g., hexanes) to isolate 3-methylideneoctane.

Causality in Experimental Choices: The use of anhydrous solvents and an inert atmosphere is

critical as the phosphorus ylide is a strong base and highly reactive towards water and oxygen.

[4] The slow addition of reagents at low temperatures helps to control the exothermic nature of

the reactions. Triphenylphosphine oxide can be challenging to remove, but its low polarity

allows for separation from the more non-polar alkene product via chromatography.[3]
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Caption: Wittig reaction workflow for the synthesis of 3-methylideneoctane.

Peterson Olefination
The Peterson olefination is another powerful method for forming alkenes, using an α-silyl

carbanion as the nucleophile.[6][7][8][9] This reaction proceeds through a β-hydroxysilane
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intermediate, which can then be eliminated under either acidic or basic conditions to yield the

alkene.

Experimental Protocol: Peterson Olefination for 3-Methylideneoctane

α-Silyl Carbanion Addition:

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve

(trimethylsilyl)methyllithium or the corresponding Grignard reagent in an anhydrous ether

solvent.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add one equivalent of octan-3-one, dissolved in the same anhydrous solvent, to the

α-silyl carbanion solution.

Stir the reaction mixture at -78 °C for 1-2 hours.

Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl and

allow it to warm to room temperature.

Workup and Isolation of β-Hydroxysilane:

Extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure to yield the crude β-hydroxysilane intermediate. This

intermediate can be purified by chromatography if desired.

Elimination to Alkene:

Acidic Conditions (anti-elimination): Dissolve the β-hydroxysilane in a suitable solvent and

treat with a catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, CuCl₂·2H₂O).

[8]

Basic Conditions (syn-elimination): Dissolve the β-hydroxysilane in THF and add a strong

base such as potassium hydride (KH).
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Monitor the reaction by TLC or GC until the starting material is consumed.

Upon completion, quench the reaction appropriately (e.g., with water for the acid-catalyzed

reaction or carefully with an alcohol for the base-catalyzed reaction) and perform a

standard aqueous workup and extraction.

Purify the resulting 3-methylideneoctane by flash column chromatography.

Causality in Experimental Choices: The Peterson olefination offers versatility in the elimination

step, which can be important for stereochemical control in more complex systems.[7] The use

of α-silyl Grignard reagents can sometimes facilitate the isolation of the β-hydroxysilane

intermediate because the magnesium-oxygen bond is stronger and less prone to spontaneous

elimination than the lithium-oxygen bond.[7]
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Caption: Peterson olefination pathway for 3-methylideneoctane synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b14642105?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/peterson-olefination.shtm
https://www.organic-chemistry.org/namedreactions/peterson-olefination.shtm
https://www.benchchem.com/product/b14642105?utm_src=pdf-body-img
https://www.benchchem.com/product/b14642105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14642105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Spectroscopic Data
While experimental spectra for 3-methylideneoctane are not readily available in public

databases, its key spectroscopic features can be reliably predicted based on its structure and

data from analogous compounds like 2-methyl-1-hexene.[10][11][12]

Infrared (IR) Spectroscopy
The IR spectrum of 3-methylideneoctane is expected to show characteristic peaks for its

functional groups.

=C-H Stretch: A sharp peak just above 3000 cm⁻¹, typically around 3080-3040 cm⁻¹,

corresponding to the stretching of the sp² C-H bonds of the methylidene group.[13][14]

C-H Stretch: A series of strong, sharp peaks below 3000 cm⁻¹, in the range of 2960-2850

cm⁻¹, due to the stretching of the sp³ C-H bonds in the alkyl chain.[13][14]

C=C Stretch: A medium-intensity peak in the range of 1660-1640 cm⁻¹ for the carbon-carbon

double bond stretch.[13][14]

=C-H Bend (Out-of-Plane): A strong absorption band around 900-880 cm⁻¹ is characteristic

of a 1,1-disubstituted (geminal) alkene. This is often a prominent and diagnostic peak.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum will provide a detailed map of the hydrogen environments in the

molecule.

Methylidene Protons (=CH₂): Two distinct signals are expected for the two diastereotopic

protons of the methylidene group, appearing as singlets or narrow multiplets in the range of

4.6-4.8 ppm.[15][16]

Allylic Protons (-CH₂-C=): The two methylene groups adjacent to the double bond (at C2 and

C4) will be deshielded and are expected to appear as triplets around 2.0-2.2 ppm.

Alkyl Chain Protons (-CH₂-): The remaining methylene groups of the pentyl chain will appear

as complex multiplets further upfield, typically between 1.2-1.6 ppm.
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Terminal Methyl Protons (-CH₃): The terminal methyl group of the ethyl group (C1) and the

pentyl group (C8) will appear as triplets around 0.9-1.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum provides information on the number and type of carbon atoms.

Alkene Carbons (=C< and =CH₂): Two signals are expected in the downfield region. The

quaternary carbon of the double bond (C3) will appear around 145-150 ppm, while the

methylidene carbon (=CH₂) will be further upfield, around 110-115 ppm.[17]

Alkyl Carbons (-CH₂- and -CH₃): The carbons of the alkyl chains will appear in the upfield

region, typically between 14-40 ppm. The carbons closer to the double bond will be slightly

more deshielded.

Reactivity and Potential Applications
The primary site of reactivity in 3-methylideneoctane is the exocyclic double bond. This

moiety can undergo a variety of reactions common to alkenes:

Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br₂,

Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst) following

Markovnikov's rule.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) will

reduce the double bond to yield 3-ethyloctane.

Oxidation: The alkene can be oxidized to form epoxides (using peroxy acids like m-CPBA),

or cleaved to form carbonyl compounds through ozonolysis.

Polymerization: Like other terminal alkenes, 3-methylideneoctane could potentially serve as

a monomer in addition polymerization reactions.

Cyclization Reactions: Exocyclic alkenes can participate in various intra- and intermolecular

cyclization reactions, making them useful building blocks in organic synthesis.[18][19]

Due to its simple structure, 3-methylideneoctane is more likely to be used in fundamental

research to study reaction mechanisms or as a model substrate rather than as a direct
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component in drug development. However, the synthesis of exocyclic methylene groups is a

relevant transformation in the synthesis of complex natural products and pharmacologically

active molecules.

Safety and Handling
While specific safety data for 3-methylideneoctane is not available, it should be handled with

the precautions appropriate for a volatile and flammable organic compound.

Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open

flames.[6][7][17]

Inhalation: May cause respiratory irritation or dizziness. Use only in a well-ventilated area or

with a fume hood.[6]

Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][20]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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